molecular formula C28H26N4O3S B2815283 2-({3-benzyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 866872-95-9

2-({3-benzyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B2815283
CAS No.: 866872-95-9
M. Wt: 498.6
InChI Key: WJTQJIAEQQHUDR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole class of heterocyclic molecules, characterized by a fused pyrimidine-indole core. Key structural features include:

  • 8-Methoxy group: Influences electronic properties and metabolic stability.
  • 5-Methyl substituent: Modulates steric effects and solubility.
  • Sulfanyl-acetamide side chain: Provides a thioether linkage to the N-(3-methylphenyl) group, which may contribute to target affinity and pharmacokinetic properties.

Properties

IUPAC Name

2-(3-benzyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3S/c1-18-8-7-11-20(14-18)29-24(33)17-36-28-30-25-22-15-21(35-3)12-13-23(22)31(2)26(25)27(34)32(28)16-19-9-5-4-6-10-19/h4-15H,16-17H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTQJIAEQQHUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)N(C5=C3C=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-benzyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimido[5,4-b]indole core, followed by the introduction of the benzyl, methoxy, and methyl groups. The final step involves the formation of the sulfanyl-N-(3-methylphenyl)acetamide moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-({3-benzyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or benzyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-({3-benzyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-({3-benzyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimido[5,4-b]indole derivatives exhibit diverse bioactivity depending on substituent patterns. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Formula Notable Properties/Findings References
Target Compound : 2-({3-Benzyl-8-Methoxy-5-Methyl-4-Oxo-3H,4H,5H-Pyrimido[5,4-b]Indol-2-yl}Sulfanyl)-N-(3-Methylphenyl)Acetamide Pyrimido[5,4-b]indole with 4-oxo group 3-Benzyl, 8-methoxy, 5-methyl, N-(3-methylphenyl)acetamide C₃₁H₂₈N₄O₃S (est.) High lipophilicity (benzyl and methyl groups); potential for CNS penetration. N/A
Analog 1 : 2-{[3-(4-Chlorophenyl)-4-Oxo-4,5-Dihydro-3H-Pyrimido[5,4-b]Indol-2-yl]Thio}-N-(3-Methoxyphenyl)Acetamide Same core 3-(4-Chlorophenyl), 4-oxo, N-(3-methoxyphenyl) C₂₆H₂₀ClN₅O₃S Enhanced enzyme inhibition (chlorophenyl boosts electrophilicity) .
Analog 2 : 2-[(3-Methyl-4-Oxo-5H-Pyrimido[5,4-b]Indol-2-yl)Sulfanyl]-N-[4-(Trifluoromethoxy)Phenyl]Acetamide Same core 3-Methyl, 4-oxo, N-(4-trifluoromethoxyphenyl) C₂₁H₁₆F₃N₅O₃S Improved metabolic stability (trifluoromethoxy resists oxidation) .
Analog 3 : N-(4-Ethylphenyl)-2-[[3-(3-Methoxyphenyl)-4-Oxo-5H-Pyrimido[5,4-b]Indol-2-yl]Sulfanyl]Acetamide Same core 3-(3-Methoxyphenyl), 4-oxo, N-(4-ethylphenyl) C₂₈H₂₅N₅O₃S Balanced solubility (ethylphenyl) and moderate CYP450 inhibition .

Key Observations :

Substituent Effects on Bioactivity :

  • The 3-benzyl group in the target compound likely increases membrane permeability compared to analogs with smaller substituents (e.g., 3-methyl in Analog 2) .
  • Electron-Withdrawing Groups (e.g., 4-chlorophenyl in Analog 1) enhance enzyme inhibition potency by stabilizing transition-state interactions .
  • Methoxy and Trifluoromethoxy Groups (Analog 1 and 2) improve metabolic stability but may reduce aqueous solubility.

Pharmacokinetic Implications: The N-(3-methylphenyl)acetamide in the target compound may confer selectivity toward aromatic hydrocarbon receptor (AhR) pathways, similar to N-arylacetamide derivatives in .

Synthetic Challenges :

  • The target compound’s 8-methoxy group introduces steric hindrance during synthesis, unlike simpler analogs (e.g., Analog 3) .
  • Purification methods (e.g., HPLC in ) are critical for isolating pyrimidoindole derivatives due to their structural complexity .

Biological Activity

The compound 2-({3-benzyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic molecule that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C28H26N4O3SC_{28}H_{26}N_{4}O_{3}S with a molecular weight of 482.56 g/mol. The structure features a pyrimidoindole core that is crucial for its biological activity. The presence of methoxy and sulfanyl functional groups enhances its pharmacological properties.

PropertyValue
Molecular FormulaC28H26N4O3S
Molecular Weight482.56 g/mol
CAS Number866872-95-9

Antiproliferative Activity

Research indicates that derivatives of pyrimidoindoles exhibit significant antiproliferative effects against various cancer cell lines. For instance, similar compounds have shown IC50 values ranging from 1.2 to 5.3 µM against the MCF-7 breast cancer cell line, suggesting that modifications to the pyrimidoindole structure can enhance their efficacy against tumor cells .

The specific compound has been evaluated for its ability to inhibit cancer cell proliferation, with preliminary studies indicating promising results in vitro. This suggests its potential as a lead compound for further development in cancer therapeutics.

Antibacterial Activity

In addition to anticancer properties, compounds within this structural framework have demonstrated antibacterial activity. For example, studies have reported that certain derivatives exhibit minimum inhibitory concentrations (MIC) as low as 8 µM against Gram-positive bacteria such as Enterococcus faecalis . This highlights the dual therapeutic potential of the compound against both cancerous and bacterial cells.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cell proliferation and survival pathways.
  • DNA/RNA Interaction : It could modulate nucleic acid synthesis or gene expression, affecting cellular functions.
  • Cell Signaling Pathways : By influencing signaling pathways related to cell growth and apoptosis, it may induce programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrimidoindole derivatives:

  • Synthesis and Evaluation : A study synthesized various N-substituted benzimidazole carboxamides and assessed their biological activities. The results indicated that specific substitutions led to enhanced antiproliferative effects against MCF-7 cells .
  • Quantitative Structure-Activity Relationship (QSAR) : Research utilizing QSAR models has shown that structural modifications significantly impact antimicrobial activity, suggesting a correlation between molecular structure and biological efficacy .

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions, including formation of the pyrimido[5,4-b]indole core, sulfanylation, and acylation. Key steps:

  • Core formation : Cyclocondensation of substituted indole derivatives with pyrimidine precursors under reflux conditions (e.g., using acetic acid as a catalyst) .
  • Sulfanylation : Thiolation at the C2 position of the pyrimidoindole core requires controlled pH (7–8) to avoid side reactions .
  • Acetamide coupling : Amide bond formation via EDC/HOBt-mediated coupling with 3-methylphenylamine . Optimization tips: Use HPLC to monitor intermediate purity (>95%) and adjust reaction solvents (e.g., DMF for solubility) .

Q. How can structural discrepancies in NMR data be resolved during characterization?

Common challenges include:

  • Aromatic proton splitting : Overlapping signals from the benzyl and 3-methylphenyl groups. Use 2D NMR (COSY, HSQC) to resolve ambiguities .
  • Sulfanyl group reactivity : Thiol oxidation during analysis can alter spectra. Work under inert atmosphere and add reducing agents (e.g., TCEP) to samples .
  • Reference data : Compare with analogs like 2-{[3-(2-methoxyethyl)-4-oxo-pyrimidoindol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide for expected chemical shifts .

Q. What methodologies are recommended for assessing solubility and stability?

  • Solubility : Test in DMSO (primary solvent) and PBS (pH 7.4) using UV-Vis spectroscopy. This compound shows poor aqueous solubility (<10 µM), necessitating formulation with cyclodextrins or liposomal encapsulation .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation pathways include hydrolysis of the acetamide moiety under acidic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve biological activity?

  • Modifications :
  • Replace the 3-benzyl group with electron-withdrawing substituents (e.g., 4-fluorobenzyl) to enhance target binding .
  • Vary the 8-methoxy group to study steric effects on enzyme inhibition .
    • Assays : Use in vitro kinase inhibition assays (e.g., EGFR or Aurora kinases) paired with molecular docking to validate SAR hypotheses .
    • Data analysis : Apply multivariate regression to correlate substituent properties (logP, polar surface area) with IC50 values .

Q. How to address contradictions in in vitro vs. in vivo efficacy data?

Example issue: High in vitro potency (IC50 = 50 nM) but low in vivo bioavailability.

  • Pharmacokinetic profiling : Measure plasma half-life (e.g., rodent studies) and identify metabolic hotspots via LC-MS/MS. This compound is prone to glucuronidation at the 8-methoxy group .
  • Formulation adjustments : Use PEGylated nanoparticles to improve bioavailability .
  • Target validation : Confirm target engagement in vivo using fluorescence-labeled analogs .

Q. What computational strategies are effective for predicting off-target interactions?

  • Molecular docking : Screen against the PDB database using AutoDock Vina. Prioritize kinases and GPCRs due to the compound’s heterocyclic core .
  • Machine learning : Train models on Tox21 datasets to predict hepatotoxicity risks .
  • Validation : Use SPR (surface plasmon resonance) to experimentally verify top computational hits .

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